sideroxylonal C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H28O10 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(2R,3R,4R)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde |
InChI |
InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17-,26-/m1/s1 |
InChI Key |
PHQDMQGEKNBIPF-RAFFTOIBSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1[C@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |
Canonical SMILES |
CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |
Synonyms |
sideroxylonal sideroxylonal C |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways
Plant Sources and Distributional Ecology of Sideroxylonal C
This compound, along with its isomers sideroxylonal A and B, are secondary metabolites that have been identified in various tissues of several Eucalyptus species. anu.edu.au Their distribution is not uniform, showing significant variation between species, within a single species, and even within different parts of an individual plant. frontiersin.orgnih.gov
This compound has been isolated and identified from a number of species within the extensive Eucalyptus genus. Research has documented its presence in both floral and foliar tissues. It was first isolated from the flowers of Eucalyptus albens, where it is considered a major chemical constituent. researchgate.netijpsr.comacs.org It has also been obtained from the leaves of Eucalyptus melliodora. researchtrends.net
While direct isolation of this compound is specified for these species, the broader class of sideroxylonals, including the dominant isomers A and C, have been detected in several other eucalypts. anu.edu.auoup.com These include Eucalyptus sideroxylon, Eucalyptus tricarpa, and Eucalyptus lissophloia. frontiersin.orgresearchtrends.netoup.com Furthermore, formylated phloroglucinol (B13840) compounds, the class to which sideroxylonals belong, have been found in the flowers of Eucalyptus leucoxylon and Eucalyptus viminalis. frontiersin.org The occurrence of sideroxylonals appears to be largely restricted to species within the Symphyomyrtus subgenus, one of the major groupings of eucalypts. anu.edu.au
Table 1: Documented Occurrence of Sideroxylonals in Eucalyptus Species This table is interactive. You can sort and filter the data.
| Species | Compound(s) | Plant Part(s) | Reference(s) |
|---|---|---|---|
| Eucalyptus albens | This compound | Flowers | ijpsr.com, researchgate.net, acs.org |
| Eucalyptus melliodora | This compound | Leaves | researchtrends.net, nih.gov |
| Eucalyptus tricarpa | Sideroxylonals A & C | Foliage | oup.com, anu.edu.au |
| Eucalyptus sideroxylon | Sideroxylonals A & B | Extracts, Flowers | researchtrends.net, frontiersin.org |
| Eucalyptus viminalis | FPCs (including sideroxylonals) | Flowers | frontiersin.org, nih.gov |
| Eucalyptus leucoxylon | FPCs (including sideroxylonals) | Flowers | frontiersin.org |
| Eucalyptus lissophloia | Sideroxylonals | Leaves | frontiersin.org |
The concentration of this compound and related FPCs exhibits significant variability. This variation is observed between different Eucalyptus species (interspecific) and among individual plants of the same species (intraspecific). anu.edu.au For instance, a study on Eucalyptus polyanthemos revealed that foliar sideroxylonal concentrations could range from undetectable levels to as high as 13 mg per gram of dry leaf matter. anu.edu.au
Tissue-specific differences are also pronounced. In species like E. leucoxylon, E. viminalis, and E. sideroxylon, the concentration of FPCs tends to be higher in the flowers compared to mature leaves. frontiersin.org The age of the leaves also plays a role; a study of Eucalyptus melliodora found that while young leaves had higher average concentrations of sideroxylonal than mature leaves, there was substantial variation among individual trees, with some producing leaves that were low in the compound at both ages. nih.gov This intraspecific chemical variation has ecological implications, influencing the feeding preferences of herbivores. nih.gov For example, common brushtail possums were found to favor young leaves with lower sideroxylonal content. nih.gov
Table 2: Examples of Variation in Sideroxylonal Concentration This table is interactive. You can sort and filter the data.
| Species | Type of Variation | Key Finding | Reference(s) |
|---|---|---|---|
| Eucalyptus polyanthemos | Intraspecific (Foliar) | Concentration ranged from 0 to 13 mg/g dry matter. | anu.edu.au |
| Eucalyptus melliodora | Intraspecific (Leaf Age) | Some individual trees had low sideroxylonal levels in both young and mature leaves. | nih.gov |
| Eucalyptus spp. (leucoxylon, viminalis, sideroxylon) | Interspecific & Tissue-Specific | FPC concentrations were generally higher in flowers than in mature leaves. | frontiersin.org |
| Eucalyptus grandis | Environmental | Plantation-grown trees had higher sideroxylonal concentrations than nursery plants. | psu.edu |
The production of sideroxylonals is governed by a combination of genetic predispositions and environmental factors. oup.com Studies on Eucalyptus tricarpa have demonstrated that the concentration of sideroxylonal is under moderate to strong genetic control, with high heritability. psu.eduanu.edu.aunih.gov This research also identified significant differences in the genetic variance for sideroxylonal concentration among different populations, suggesting that major gene effects may be involved. oup.comoup.com
Environmental conditions also exert a strong influence. A significant interaction between genotype and environment has been observed, where the expression of the trait is related to the temperature range and seasonality of the population's origin. oup.comnih.gov Abiotic stresses can trigger an increase in production. For example, in Eucalyptus globulus, mechanical wounding of the leaves led to a significant increase in the concentration of total sideroxylonals, suggesting a role for these compounds in the plant's defense response. mdpi.comnih.gov Similarly, differing environmental conditions between a nursery and a plantation were found to affect sideroxylonal levels in E. grandis. psu.edu
Intraspecific and Interspecific Variation in Concentration
Precursor Identification and Enzymatic Mechanisms
The biosynthesis of this compound is part of the broader phloroglucinol pathway, which itself originates from the acetate (B1210297) metabolic pathway. researchtrends.net While the complete enzymatic sequence remains to be fully elucidated, key precursors have been identified. frontiersin.org Sideroxylonals are dimeric acylphloroglucinols, and it is proposed that they are formed from isopentenyl-phloroglucinol monomeric units. researchtrends.net
More specifically, compounds such as jensenone, a fully substituted formylated acylphloroglucinol, are thought to be foundational units. mdpi.comfrontiersin.org There is speculation that the direct precursor could be a compound like 4,6-diformyl-2-isopentanoyl-phloroglucinol or, more broadly, isopentyl diformyl phloroglucinol. nih.govresearchgate.net This is supported by the fact that many related FPCs, such as macrocarpals, are adducts of isopentyl diformyl phloroglucinol and various terpenes. nih.gov
Despite the identification of these precursors, formal studies detailing the specific enzymes and their mechanisms in the biosynthetic pathway of sideroxylonals are still lacking. frontiersin.org
Proposed Biosynthetic Routes to Phloroglucinol Dimers
The formation of the dimeric structure of sideroxylonals from their phloroglucinol precursors is thought to occur through a specific type of chemical reaction. One proposed biosynthetic route for sideroxylonals, which possess a 2-phenylchromane core, is a hetero-Diels-Alder coupling process. researchtrends.net In this proposed mechanism, the acyl side chains of two phloroglucinol monomers participate in the formation of the final heterocyclic ring structure that characterizes the sideroxylonal molecule. researchtrends.net This dimerization of diformyl phloroglucinol moieties is a key step in creating the final compound. koreascience.kr However, it is important to note that these routes remain proposed pathways, as detailed biochemical evidence from in-planta studies is not yet available. frontiersin.orgresearchgate.net
Isolation and Structural Elucidation Methodologies
Advanced Extraction Techniques for Sideroxylonal C from Plant Matrices
The initial and critical step in studying this compound is its efficient extraction from plant tissues, such as the leaves and flowers of Eucalyptus species. anu.edu.aunih.govpublish.csiro.au While traditional methods like Soxhlet extraction have been used, modern advanced techniques are favored for their efficiency and reduced environmental impact. anu.edu.aunih.gov
One of the prominent methods is ultrasound-assisted extraction (UAE) . nih.govchemmethod.com This technique utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of phytochemicals into the solvent. Sonication, a form of UAE, has been shown to be more effective than Soxhlet extraction for obtaining sideroxylonals, with a 5-minute sonication in 7% water in acetonitrile (B52724) containing 0.1% trifluoroacetic acid being a recommended rapid method. anu.edu.au The addition of trifluoroacetic acid to the extraction solvent is recommended to improve recovery. anu.edu.au
Other green extraction technologies that are gaining prominence for the extraction of bioactive compounds from plant materials include microwave-assisted extraction (MAE) , supercritical fluid extraction (SFE) , and pressurized liquid extraction (PLE) . nih.govchemmethod.comresearchgate.net These methods offer advantages such as reduced solvent consumption, lower energy usage, and higher extraction yields. nih.govchemmethod.com For instance, MAE employs microwave energy to heat the solvent and sample, leading to a rapid extraction process. nih.gov
A study on Eucalyptus melliodora leaves involved extraction with 10% ethanol (B145695) in hexane (B92381) to isolate this compound. publish.csiro.auanu.edu.au Another investigation on the flowers of Eucalyptus albens utilized bioassay-guided fractionation to isolate the compound. nih.govacs.org The choice of solvent and extraction method is crucial and is often optimized based on the specific plant matrix and the target compound's properties.
Table 1: Comparison of Extraction Techniques for Sideroxylonals
| Extraction Technique | Solvent System | Key Advantages | Reference |
| Ultrasound-Assisted Extraction (Sonication) | 7% water in acetonitrile with 0.1% trifluoroacetic acid | Rapid, higher recovery than Soxhlet | anu.edu.au |
| Soxhlet Extraction | Light petroleum spirit:acetone (B3395972) (4:1) | Established conventional method | nih.gov |
| Maceration | 10% ethanol/hexane | Simple, suitable for initial extraction | publish.csiro.auanu.edu.au |
| Microwave-Assisted Extraction (MAE) | Various | Reduced solvent and energy use, higher yields | nih.gov |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvents | Green technology, selective extraction | nih.gov |
Spectroscopic and Spectrometric Approaches for Structural Characterization
Once isolated, a battery of spectroscopic and spectrometric techniques is employed to piece together the molecular puzzle of this compound.
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial. nih.govanu.edu.au
The ¹H NMR spectrum of this compound reveals characteristic signals for hydrogen-bonded phenolic protons, aldehydic protons, and a non-hydrogen-bonded phenolic proton. anu.edu.au A notable feature is the upfield chemical shift of the proton at position 2 (H-2) to approximately 5.2 ppm, suggesting some molecular strain in that region. anu.edu.au
The relative stereochemistry of this compound was determined through the analysis of coupling constants (J values) and Nuclear Overhauser Effect (NOE) experiments. anu.edu.au A large coupling constant of 11 Hz between H-2 and H-3 indicated a near trans-diaxial relationship. anu.edu.au The smaller coupling constant of 2.7 Hz between H-3 and H-4 suggested an axial-equatorial arrangement. anu.edu.au Furthermore, NOE enhancements observed between the methyl protons of the isopropyl side chain and both H-2 and H-4 implied they are on the same face of the molecule. anu.edu.au An NOE between H-3 and the methine proton of the isobutyl side chain also indicated their proximity. anu.edu.au
¹³C NMR data provides information on the different carbon environments within the molecule. The chemical shifts are influenced by the attached atoms, with carbons bonded to electronegative atoms like oxygen appearing at higher chemical shifts.
Table 2: Key ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Key NOE Correlations | Reference |
| H-2 | ~5.2 | d | 11 | Methyls of isopropyl group | anu.edu.au |
| H-3 | - | m | 11, 2.7 | Methine of isobutyl group | anu.edu.au |
| H-4 | - | d | 2.7 | Methyls of isopropyl group | anu.edu.au |
| Aldehydic Protons | ~10.1 | s | - | - | anu.edu.au |
| Non-hydrogen-bonded Phenolic OH | ~7.9 | s | - | - | anu.edu.au |
| Hydrogen-bonded Phenolic OH | ~13.4 | s | - | - | anu.edu.au |
Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, aiding in the determination of its molecular formula and structural features. nih.govanu.edu.au
For this compound, electron-impact mass spectrometry (EI-MS) revealed a weak molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 500. anu.edu.au A characteristic retro-Diels-Alder fragmentation is observed, leading to a strong fragment ion at m/z 250. anu.edu.au This fragment further loses a C₄H₇ fragment to produce another characteristic ion at m/z 195. anu.edu.au High-resolution mass spectrometry (HRMS) is used to obtain the exact mass, which allows for the determination of the elemental composition. anu.edu.au
More advanced techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or tandem mass spectrometry (MS/MS) provide even greater detail. researchgate.netmdpi.com In negative ion mode ESI-MS, this compound typically shows a deprotonated molecule [M-H]⁻ at m/z 499. mdpi.com Tandem MS (MS/MS) experiments on this ion can induce fragmentation, yielding diagnostic product ions at m/z 249 and 181, which are characteristic of the sideroxylonal scaffold. researchgate.netresearchgate.net
Table 3: Characteristic Mass Spectrometry Fragments of this compound
| Ion | m/z | Fragmentation Pathway | Technique | Reference |
| [M]⁺• | 500 | Molecular Ion | EI-MS | anu.edu.au |
| [M-H]⁻ | 499 | Deprotonated Molecule | ESI-MS | mdpi.com |
| Fragment | 250 | Retro-Diels-Alder | EI-MS | anu.edu.au |
| Fragment | 249 | Diagnostic fragment | ESI-MS/MS | researchgate.netmdpi.comresearchgate.net |
| Fragment | 195 | Loss of C₄H₇ from m/z 250 | EI-MS | anu.edu.au |
| Fragment | 181 | Diagnostic fragment | ESI-MS/MS | researchgate.net |
While NMR can determine the relative stereochemistry, X-ray crystallography is the gold standard for establishing the absolute three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms. wikipedia.org
For this compound, a single-crystal X-ray structure analysis was performed, which confirmed the stereochemistry that had been proposed based on NMR data. anu.edu.au This definitive structural information is crucial for understanding its biological activity and for any future synthetic efforts.
Mass Spectrometry (MS) Techniques in Elucidation of Molecular Structure
Chromatographic Separation Strategies
Chromatography is fundamental to the isolation and purification of this compound from the initial crude plant extract. anu.edu.aupublish.csiro.au Various chromatographic techniques are employed, often in succession, to separate the target compound from a complex mixture of other phytochemicals.
Column chromatography is a widely used initial purification step. anu.edu.au In this technique, the crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. anu.edu.au A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different components of the extract separate based on their differential affinities for the stationary and mobile phases. For the purification of sideroxylonals, silica gel column chromatography with a gradient of ethyl acetate (B1210297) in hexane has been utilized. anu.edu.au
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for the final purification and quantification of this compound. anu.edu.auanu.edu.au Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. anu.edu.au An optimal separation of sideroxylonals has been achieved using an isocratic elution with 7% water in acetonitrile, containing 0.1% trifluoroacetic acid, at a flow rate of 0.75 mL/min and a column temperature of 40°C. anu.edu.au Under these conditions, this compound elutes at a specific retention time, allowing for its collection and quantification. anu.edu.auanu.edu.au Detection is typically carried out using a UV detector at 275 nm. anu.edu.auanu.edu.au
Table 4: HPLC Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | Reversed-phase | anu.edu.au |
| Mobile Phase | 7% water in acetonitrile + 0.1% trifluoroacetic acid | anu.edu.au |
| Elution Mode | Isocratic | anu.edu.au |
| Flow Rate | 0.75 mL/min | anu.edu.au |
| Column Temperature | 40°C | anu.edu.au |
| Detection Wavelength | 275 nm | anu.edu.auanu.edu.au |
| Retention Time of this compound | ~9.12 min | anu.edu.au |
Chemical Synthesis and Analog Generation
Strategies for Total Synthesis of Sideroxylonal C and Related Phloroglucinol (B13840) Dimers
The total synthesis of sideroxylonals and related dimeric phloroglucinols presents a significant challenge due to their densely functionalized and stereochemically complex structures. While a specific total synthesis for this compound has not been extensively detailed in readily available literature, the successful synthesis of its stereoisomer, sideroxylonal B, by Tatsuta et al. in 1999 provides a foundational strategy. scispace.comanu.edu.au This work highlighted a biomimetic approach, suggesting that sideroxylonals could be formed via a Diels-Alder cycloaddition between an O-quinone methide and an isopentenyl intermediate. anu.edu.au
General strategies for the synthesis of phloroglucinol dimers often rely on building complex structures from simpler, monomeric phloroglucinol units. anu.edu.au Key synthetic transformations frequently employed include:
Friedel-Crafts Acylation and Houben-Hoesch Reaction : These methods are fundamental for introducing acyl groups to the phloroglucinol ring, a key step in building the monomeric precursors. anu.edu.au
Formylation : The introduction of formyl groups is critical for sideroxylonals. This can be achieved using reagents like dichloromethyl methyl ether with a Lewis acid catalyst (e.g., TiCl₄) or via the Vilsmeier-Haack reaction (POCl₃/DMF). anu.edu.aursc.org
Biomimetic Cycloadditions : Inspired by proposed biosynthetic pathways, intermolecular and intramolecular cycloaddition reactions, such as the Diels-Alder reaction, are powerful strategies for constructing the dimeric framework and controlling stereochemistry. anu.edu.auacs.org The synthesis of sideroxylonal B, for instance, involved developing a new method to construct the 2-phenyl-1-benzopyran skeleton with the necessary formyl groups in place. anu.edu.au
Researchers have also explored various routes to key intermediates like grandinol, which serves as a building block for more complex dimeric structures. anu.edu.au These synthetic efforts underscore the modular nature of assembling these complex natural products.
| Strategy | Key Reactions | Application Example |
| Biomimetic Synthesis | Diels-Alder Cycloaddition | Proposed for the formation of the sideroxylonal core from an O-quinone methide and an isopentenyl intermediate. anu.edu.au Successfully applied in the total synthesis of Sideroxylonal B. anu.edu.auanu.edu.au |
| Convergent Synthesis | Friedel-Crafts Acylation, Formylation, Aldol (B89426) Condensation | Assembly of functionalized phloroglucinol monomers followed by a key coupling reaction to form the dimeric structure. Used in syntheses of various phloroglucinol dimers. anu.edu.au |
| Key Intermediate Approach | Synthesis of versatile building blocks | Synthesis of grandinol as a key intermediate for the subsequent synthesis of various euglobals and related dimers. anu.edu.au |
Partial Synthesis and Semi-Synthetic Approaches to Sideroxylonal Analogs
Partial synthesis, which begins with a starting material that is already a significant fragment of the target molecule (often a readily available natural product), and semi-synthesis offer efficient pathways to generate novel analogs of complex molecules like this compound. rsc.orgquora.com These approaches are particularly valuable for creating a library of related compounds for structure-activity relationship (SAR) studies without undertaking a lengthy total synthesis for each derivative.
For formylated phloroglucinol compounds, a common semi-synthetic strategy involves isolating a natural FPC, such as sideroxylonal A or a related monomer, and then chemically modifying it. researchgate.net This can include:
Reaction with Essential Oils : Inspired by diversity-oriented synthesis, novel formyl phloroglucinol meroterpenoids have been synthesized through biomimetic reactions using naturally occurring terpenes from essential oils as reaction partners for FPC precursors. researchgate.net
Modification of Isolated Intermediates : A natural product can be used as an advanced intermediate. For example, a readily isolated phloroglucinol derivative can be subjected to further formylation, acylation, or coupling reactions to generate analogs that are difficult to access through total synthesis. psu.edu
These strategies leverage the chemical complexity provided by nature to rapidly access novel structures. For instance, the generation of undecaprenol-containing glycolipid probes was achieved through a semi-synthetic strategy starting from naturally sourced undecaprenol, demonstrating the power of this approach for creating tools for biological research. rsc.org
Development of Novel Synthetic Methodologies for FPC Scaffolds
The unique structural features of Formylated Phloroglucinol Compounds (FPCs) have prompted the development of new synthetic methods to construct their core scaffolds efficiently. frontiersin.org Research in this area aims to overcome the challenges associated with the dense oxygenation and steric hindrance of the phloroglucinol ring.
Key areas of methodological development include:
Biomimetic Cascade Reactions : Mimicking biosynthetic pathways has proven to be a fruitful strategy. Researchers have developed one-pot reactions that combine multiple transformations, such as Knoevenagel condensation followed by a [4+2] Diels-Alder cycloaddition, to rapidly assemble complex polycyclic FPC frameworks from simple phloroglucinol precursors and terpene partners. anu.edu.auacs.org This approach has been used to synthesize various euglobals and other meroterpenoids. anu.edu.au
Metal-Catalyzed Cross-Coupling : Modern synthetic methods, such as Suzuki-Miyaura coupling, offer powerful tools for constructing the C-C bonds necessary for the dimeric phloroglucinol scaffold, providing an alternative to classical condensation reactions. rsc.org
Novel Cyclization Strategies : The construction of the bridged bicyclic systems found in some complex phloroglucinols has been a significant synthetic hurdle. Research groups have explored a variety of ring-closing reactions, including aldol and Michael additions, as well as ring-closing metathesis, to forge these challenging architectures. nih.gov
Epoxide-Based Approaches : The use of chiral epoxides as key intermediates allows for the stereocontrolled introduction of side chains and the construction of polypropionate fragments found in many related natural products. Regioselective opening of these epoxides with various nucleophiles is a cornerstone of this strategy. mdpi.com
These innovative methodologies not only provide access to the natural products themselves but also open the door to the creation of non-natural analogs with potentially new or enhanced biological activities. researchgate.netmdpi.com
Derivatization and Chemical Modification for Subsequent Research Endeavors
Chemical derivatization is a critical tool for studying complex natural products like this compound. It involves the targeted chemical modification of the molecule to enhance its properties for analytical purposes or to create probes for investigating its mechanism of action. jfda-online.com
Common derivatization strategies applicable to sideroxylonals and other phloroglucinols include:
Silylation : Converting polar hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers is a standard technique used to increase the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS) analysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com
Acylation : The hydroxyl and amine groups present in phloroglucinol structures can be acylated. Using fluorinated anhydrides, for instance, can enhance detector response in certain analytical techniques. jfda-online.com
Beyond analytical purposes, derivatization is employed to synthesize analogs with modified biological profiles. For example, researchers have introduced antifungal pharmacophores, such as allylamine, into the phloroglucinol scaffold to create novel derivatives with enhanced antifungal activity. mdpi.com The synthesis of triazole-bridged flavonoid dimers, where monomer units are linked via "click" chemistry, demonstrates a modular approach to creating libraries of compounds for biological screening. mdpi.com These chemical modifications are essential for conducting detailed SAR studies and developing more potent and selective agents for therapeutic or research applications.
Molecular and Cellular Biological Investigations
Modulation of Specific Enzyme Activities
Research has highlighted the ability of sideroxylonal C to modulate the activity of key enzymes involved in physiological and pathological processes.
Inhibition of Human Plasminogen Activator Inhibitor Type-1 (PAI-1)
| Compound | IC₅₀ (µM) |
|---|---|
| Sideroxylonal A | 3.3 acs.org |
| Sideroxylonal B | 5.3 acs.org |
| This compound | 4.7 acs.orgacs.org |
Mechanistic Characterization of this compound-PAI-1 Interaction
Antimicrobial Activity Profiles and Mechanisms
In addition to its enzyme-inhibiting properties, this compound and related compounds have demonstrated antimicrobial activity.
Activity Against Gram-Positive Bacterial Strains (Staphylococcus aureus, Bacillus subtilis)
Investigation of Cellular Targets in Microorganisms
The precise cellular targets of this compound in microorganisms have not been definitively identified. However, based on the mechanisms of other antimicrobial agents, several potential targets can be proposed. These include interference with essential cellular processes such as the synthesis of the cell wall, DNA, RNA, or proteins. bjid.org.br Some antimicrobial compounds disrupt the bacterial membrane integrity, leading to cell death. nih.gov For instance, some antimicrobial peptides target the lipopolysaccharide layer of the cell membrane. mdpi.com Another possible mechanism is the inhibition of crucial enzymes within the bacteria, such as those involved in metabolic pathways like folate synthesis or peptidoglycan production for the cell wall. frontiersin.orgnih.gov Further investigation is required to pinpoint the specific molecular targets of this compound within bacterial cells.
Cellular Responses and Signaling Pathway Perturbations
The interaction of a bioactive compound like this compound with a cell can trigger a cascade of cellular responses and perturb signaling pathways. When a signaling molecule binds to a receptor, it initiates a series of events that can alter gene expression, enzyme activity, or other cellular functions. khanacademy.orglongdom.org
Signaling pathways are complex networks that transmit information from the cell surface to the interior, often involving a series of protein phosphorylations or the generation of second messengers. youtube.com For instance, the binding of a ligand can activate G-protein coupled receptors or enzyme-linked receptors, leading to downstream effects. youtube.comwikipedia.org
Influence on Cellular Proliferation and Viability in In Vitro Models
Direct and specific research on the effects of isolated this compound on the proliferation and viability of various cell lines is limited in the available scientific literature. However, studies on closely related compounds and extracts containing this compound provide valuable insights into its potential cytotoxic and antiproliferative activities.
Research on Sideroxylonal B , a structurally similar phloroglucinol (B13840) dimer, has demonstrated notable cytotoxic effects against several human cancer cell lines. researchgate.netnih.gov A study evaluating its activity found that Sideroxylonal B was particularly potent against MCF-7 (breast carcinoma) and CaCo (colonic adenocarcinoma) cell lines. nih.gov Importantly, this compound exhibited lower cytotoxicity against the normal human fibroblast cell line, 10 FS, suggesting a degree of selectivity for cancer cells. researchgate.netnih.gov
The antiproliferative mechanism of Sideroxylonal B in MCF-7 cells was further investigated using flow cytometry. researchgate.netresearchgate.net The results showed that Sideroxylonal B moderately decreased the cell population in the S-phase of the cell cycle, with a corresponding increase in the non-proliferating G0/G1-phase fraction. researchgate.net This suggests that its antiproliferative effect may be mediated through the induction of cell cycle arrest. researchgate.net
Furthermore, a phloroglucinol-rich extract from the leaves of Eucalyptus sideroxylon, which is known to contain this compound, was evaluated for its cytotoxicity on VERO cells (a normal, non-cancerous kidney cell line from an African green monkey). The extract was found to be non-cytotoxic.
The table below summarizes the cytotoxic activities of Sideroxylonal B against various cell lines.
| Cell Line | Cell Type | Compound | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| MCF-7 | Breast Carcinoma | Sideroxylonal B | 4.4 ± 0.25 | researchgate.netnih.gov |
| CaCo | Colonic Adenocarcinoma | Sideroxylonal B | 4.0 ± 0.36 | nih.gov |
| HEP2 | Laryngeal Carcinoma | Sideroxylonal B | 7.2 ± 0.5 | researchgate.net |
| 10 FS | Normal Fibroblast | Sideroxylonal B | 43.0 ± 0.8 | researchgate.net |
Molecular Interactions with Biological Macromolecules (Excluding Human Clinical Context)
The table below details the known molecular interactions of this compound.
| Macromolecule | Interaction Type | Finding | Method | Reference |
|---|---|---|---|---|
| Human Plasminogen Activator Inhibitor Type-1 (PAI-1) | Inhibition | Inhibits PAI-1 at 4.7 µM with no significant effect on tPA. | Bioassay-guided fractionation | researchgate.net |
| SARS-CoV-2 Main Protease (6LU7) | Binding (Predicted) | Mean binding energy of -6.46 kcal/mol. | In-silico molecular docking |
Structure Activity Relationship Sar Studies
Correlating Structural Features with Biological Effects
The biological activities of sideroxylonal C are intrinsically linked to its specific chemical structure. As a dimeric phloroglucinol (B13840), its efficacy is determined by the arrangement of its functional groups, which mediate its interactions with biological targets.
The structure of this compound was elucidated using NMR spectroscopy and mass spectrometry, and by comparison with its known analogues, sideroxylonal A and B. acs.orgnih.gov It belongs to a class of compounds known as formylated phloroglucinol compounds (FPCs), which are characterized by a complex dimeric structure. nih.gov Specifically, sideroxylonals possess a 2-phenylchromane skeleton with multiple formyl groups on the aromatic rings. nih.gov
| Compound | Target | Activity (IC50) | Source Organism/Type |
| This compound | Human PAI-1 | 4.7 µM | Eucalyptus albens |
| TM5275 | Human PAI-1 | Potent inhibitor | Synthetic |
| Tiplaxtinin (PAI-039) | Human PAI-1 | Potent inhibitor | Synthetic |
| CDE-096 | Human PAI-1 | 25-30 nM | Synthetic (polyphenol) |
In the field of chemical ecology, this compound is recognized as a potent anti-herbivore compound. researchgate.net It is part of a class of plant secondary metabolites known as formylated phloroglucinol compounds (FPCs), which are considered the single most important factor in deterring marsupial folivores from feeding on the foliage of individual Eucalyptus trees. fao.orgresearchgate.netanu.edu.aujcu.edu.au
The anti-herbivore properties of FPCs, including sideroxylonals, are directly linked to their chemical structure and concentration in the leaves. nih.govresearchgate.netanu.edu.au Sideroxylonals are dimeric acylphloroglucinols that can form adducts with terpenes. nih.gov The core structure features a 2-phenylchromane skeleton with four formyl groups, an isobutyl group at C-7, and an isopropyl substituent at C-10'. nih.gov The variation among different sideroxylonals often lies in the stereochemistry at specific carbon atoms. nih.gov
Research has consistently shown a strong negative correlation between the concentration of sideroxylonals in Eucalyptus leaves and the amount of foliage consumed by herbivores like the common ringtail possum (Pseudocheirus peregrinus) and marsupial folivores in general. researchgate.netanu.edu.au This deterrent effect extends to insect herbivores as well, demonstrating a broad-spectrum defensive role for these compounds. nih.gov The presence of these compounds forces herbivores to be highly selective, avoiding trees with high FPC content. researchgate.netanu.edu.au It is believed that herbivores may use the scent of associated terpenes, whose concentrations are often positively correlated with FPCs, as a cue to gauge the defensive chemistry of the foliage and avoid the negative post-ingestive effects of the sideroxylonals. anu.edu.aujcu.edu.au
| Herbivore Species | Plant Species | Sideroxylonal Concentration (mg/g DM) | Effect on Intake |
| Common Ringtail Possum (P. peregrinus) | E. melliodora | 0.32 - 12.97 | Negative correlation; increased concentration led to decreased total intake and intake per feeding bout. anu.edu.au |
| Red-bellied Pademelon (T. billardierii) | E. globulus | Variable | Sideroxylonal A concentration was negatively correlated with foliage intake. researchgate.net |
| Brushtail Possum (T. vulpecula) | E. globulus | Variable | Sideroxylonal A concentration was negatively correlated with foliage intake. researchgate.net |
| Christmas Beetles (Anoplognathus sp.) | E. tricarpa | Variable | Sideroxylonal concentration was negatively correlated with insect damage. nih.gov |
This interactive table presents findings from studies correlating sideroxylonal concentration in Eucalyptus foliage with feeding behavior and damage from various herbivores.
Structural Determinants for PAI-1 Inhibition
Computational Approaches in SAR Analysis
Computational methods are invaluable tools in modern drug discovery and SAR analysis, allowing for the prediction of molecular interactions and the rational design of more potent and specific compounds.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates chemical descriptors—numerical representations of a molecule's physicochemical properties—to their activity.
Analytical Chemistry and Quantification
High-Performance Liquid Chromatography (HPLC) Methodologies for Sideroxylonal C Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of sideroxylonals, including this compound. anu.edu.aunih.gov Reversed-phase HPLC is commonly employed for the analysis of these compounds. anu.edu.au A widely cited method involves UV detection at a wavelength of 275 nm, which is the maximal absorbance wavelength for many FPCs. frontiersin.orgnih.gov
Initial methods for quantifying sideroxylonals involved Soxhlet extraction of dried, ground foliage with a mixture of light petroleum spirit and acetone (B3395972) (4:1). anu.edu.aunih.gov The resulting extract could then be analyzed by reversed-phase HPLC, often without needing further purification. anu.edu.aunih.gov To improve efficiency, a more rapid method using sonication for extraction has been developed, significantly reducing sample preparation time from hours to minutes. prometheusprotocols.netanu.edu.au This newer method requires only a fraction of the sample and solvent compared to the older Soxhlet extraction protocol. prometheusprotocols.net
For the chromatographic separation, a C18 column is typically used. researchgate.netsciepub.com Gradient elution is often necessary to resolve the complex mixture of compounds present in eucalyptus extracts. prometheusprotocols.netsciepub.com A common mobile phase consists of a gradient of acetonitrile (B52724) and water, both containing a small percentage of an acid like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape. prometheusprotocols.net An example of a gradient elution profile is as follows: starting with 60% acidified acetonitrile and 40% acidified water for 5 minutes, then linearly increasing to 90% acetonitrile over 55 minutes, holding for 10 minutes, and then returning to the initial conditions. prometheusprotocols.net
In one specific HPLC separation, this compound was shown to have a retention time of 12.34 minutes, eluting after sideroxylonal A (8.92 min) and sideroxylonal B (9.35 min). anu.edu.au Another study using a different protocol reported elution times of 8.70 minutes for sideroxylonal A and 9.12 minutes for this compound, with detection at 275 nm. anu.edu.au The quantification is achieved by comparing the peak area of the analyte to that of authentic standards. prometheusprotocols.netanu.edu.au Due to the commercial unavailability of many FPC standards, they often need to be isolated and purified from large quantities of Eucalyptus leaves. frontiersin.orgnih.govprometheusprotocols.net
It is important to note that sideroxylonals can degrade under certain conditions. For instance, a 7% loss was observed after storing samples in the mobile phase for four days, and a 22% loss occurred in dry, ground eucalyptus leaf stored at room temperature for 20 months. anu.edu.aunih.gov
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Details | Source |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | anu.edu.aunih.gov |
| Column | C18 | researchgate.netsciepub.com |
| Mobile Phase | Acetonitrile and water, often with 0.1% Trifluoroacetic Acid (TFA) | prometheusprotocols.net |
| Detection | UV at 275 nm | frontiersin.orgnih.govanu.edu.au |
| Internal Standard | 2-ethylphenol | prometheusprotocols.netanu.edu.au |
| Retention Time | 12.34 min (example protocol) | anu.edu.au |
| Quantification | Comparison with authentic standards | prometheusprotocols.netanu.edu.au |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification
The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), offers enhanced sensitivity and specificity for the analysis of complex mixtures like plant extracts. frontiersin.orgnih.gov This technique is highly suitable for identifying and quantifying FPCs, including this compound. frontiersin.orgnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) and Electrospray Ionization (ESI) Quadrupole Time-of-Flight (Q-TOF) MS/MS has been successfully used to extract, detect, and quantify FPCs from various Eucalyptus tissues. frontiersin.orgnih.govresearchgate.net
In LC-MS analysis, this compound can be tentatively identified based on its mass-to-charge ratio (m/z). In one study, a compound identified as sideroxylonal A/B/C exhibited a molecular ion peak [M-H]⁻ at m/z 499. mdpi.com The fragmentation of this ion produced further daughter ions at m/z 471 (loss of CO) and m/z 453 (subsequent loss of H₂O). mdpi.com Another characteristic fragmentation involves a retro-Diels-Alder reaction, yielding a strong fragment at m/z 250, which can further lose a C₄H₇ fragment to produce an ion at m/z 195. anu.edu.au
The high resolution and fragmentation patterns generated by tandem mass spectrometry are invaluable for differentiating structurally related compounds and isomers. frontiersin.orgnih.gov This has allowed for a significant increase in the number of detected FPCs in species like E. sideroxylon compared to earlier methods. frontiersin.org For accurate quantification, samples and standards are typically run in full scan mode, while MS/MS mode is used to acquire fragmentation data for confident identification. frontiersin.org
Table 2: LC-MS Parameters for this compound Detection
| Parameter | Details | Source |
|---|---|---|
| Ionization Technique | Electrospray Ionization (ESI) | frontiersin.orgnih.gov |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | frontiersin.orgnih.gov |
| Parent Ion [M-H]⁻ | m/z 499 | mdpi.com |
| Key Fragment Ions | m/z 471, 453, 250, 195 | mdpi.comanu.edu.au |
| Analysis Mode | Full scan for quantification, auto MS/MS for identification | frontiersin.org |
Spectroscopic Quantification Methods (e.g., UV-Vis spectrophotometry, Near-Infrared Spectroscopy)
Spectroscopic methods provide alternative and sometimes more rapid approaches for the quantification of chemical compounds.
UV-Vis Spectrophotometry: This technique measures the absorption of ultraviolet or visible light by a substance. technologynetworks.com The UV spectrum of this compound shows a distinct peak at 294 nm, which differs from its isomers, sideroxylonal A and B. anu.edu.au This characteristic absorption can be used for its quantification. anu.edu.au UV-Vis spectroscopy is a fundamental detection method integrated into HPLC systems (as HPLC-UV) and is based on the principle that the amount of light absorbed by a compound at a specific wavelength is proportional to its concentration (Beer-Lambert law). thermofisher.comsci-hub.se
Near-Infrared Spectroscopy (NIRS): NIRS has been utilized as a rapid method to predict the concentration of sideroxylonals in eucalyptus leaves. frontiersin.org This technique measures the light reflected from a sample in the near-infrared spectrum, which corresponds to the chemical bonds present. frontiersin.orgcapes.gov.br However, NIRS is a non-specific method. frontiersin.org Therefore, the spectra obtained must be calibrated against reference values from a subset of samples analyzed using traditional, more specific chemical methods like HPLC. frontiersin.orgcapes.gov.br This calibration is essential for the accuracy of the NIRS predictions.
Table 3: Spectroscopic Data for this compound
| Spectroscopic Method | Key Feature | Source |
|---|---|---|
| UV-Vis Spectrophotometry | Distinct absorption peak at 294 nm | anu.edu.au |
| Near-Infrared Spectroscopy (NIRS) | Used for rapid, non-specific prediction of sideroxylonal concentration; requires calibration with HPLC data. | frontiersin.orgcapes.gov.br |
Standardization of Analytical Protocols for Formylated Phloroglucinol (B13840) Compound Analysis
The analysis of formylated phloroglucinol compounds (FPCs) like this compound presents several challenges that necessitate the standardization of analytical protocols. A major hurdle is the limited availability of commercial analytical standards, as their production through chemical synthesis is difficult and costly. frontiersin.orgnih.gov Most standards are obtained through laborious isolation and purification from large amounts of plant material. frontiersin.orgnih.govprometheusprotocols.net The quality of commercially available standards can also be a concern, requiring verification by standard analytical techniques. frontiersin.org
Historically, the most widely cited method for FPC quantification was HPLC with UV detection at 275 nm. frontiersin.orgnih.gov However, the rapid evolution of analytical chemistry has introduced more sensitive and specific methods like UHPLC-MS/MS. frontiersin.orgnih.gov Adopting these advanced, robust methods is crucial for confident identification and quantification of FPCs in complex biological samples. frontiersin.orgnih.gov
Standardization is essential for ensuring that results from different studies are comparable. This involves consistency in several key areas:
Extraction: While traditional Soxhlet extraction has been used, newer methods like sonication in a solvent such as 7% water in acetonitrile with 0.1% trifluoroacetic acid have proven to be faster and more efficient. prometheusprotocols.netanu.edu.au Standardizing the extraction procedure, including solvent choice and duration, is critical for obtaining consistent recoveries. anu.edu.aunih.govanu.edu.au
Chromatography: The choice of column, mobile phase composition, and gradient program directly impacts the separation and retention times of compounds. prometheusprotocols.netanu.edu.auanu.edu.au
Quantification: Using well-characterized, authentic standards is paramount for accurate quantification. prometheusprotocols.net When standards are unavailable, expressing data as "area of a peak per unit dry matter" is a possible alternative, though less ideal. prometheusprotocols.net
End-to-End Standardization: For herbal products, a principle of consistent, end-to-end standardization is advocated. This means using the same analytical methods for qualitative and quantitative analysis of bioactive compounds throughout the entire process, from the raw herbal drug to the final medicinal product. vedomostincesmp.ru This approach ensures quality control across the entire product lifecycle. vedomostincesmp.ru
Developing and adhering to standardized, validated analytical methods are fundamental for advancing the research on this compound and other FPCs, allowing for reliable comparisons of their concentrations across different species, tissues, and environmental conditions. frontiersin.orgresearchgate.net
Table 4: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| Sideroxylonal A | |
| Sideroxylonal B | |
| This compound | |
| Grandinal | |
| 2-ethylphenol | |
| 3,4-dimethylphenol | |
| Phloroglucinol | |
| Acetonitrile | |
| Acetone | |
| Methanol | |
| Formic Acid | |
| Trifluoroacetic Acid (TFA) | |
| Light petroleum spirit | |
| Sodium formate | |
| Macrocarpal A | |
| Macrocarpal J | |
| Macrocarpal L |
Ecological and Evolutionary Aspects
Role as a Chemical Defense Mechanism in Plant-Herbivore Interactions
Sideroxylonal C is a key component of the chemical defense arsenal (B13267) of various plants, particularly within the Eucalyptus genus. wikipedia.org It functions as a potent antifeedant, deterring a wide range of herbivores. anu.edu.auoup.com
Research has demonstrated that this compound and related formylated phloroglucinol (B13840) compounds (FPCs) are crucial in determining the palatability of Eucalyptus foliage to both mammalian and insect herbivores. anu.edu.auresearchgate.net Studies have shown a direct correlation between the concentration of sideroxylonals in leaves and reduced feeding by marsupial folivores such as the common ringtail possum (Pseudocheirus peregrinus) and the common brushtail possum (Trichosurus vulpecula). nih.govanu.edu.aunih.gov For instance, as sideroxylonal concentrations increase in the foliage of Eucalyptus melliodora, common ringtail possums exhibit a decrease in total intake, rate of intake, and the amount of food consumed per feeding session. nih.gov
Interestingly, this defensive mechanism extends beyond mammals. This compound also confers resistance against insect herbivores. anu.edu.au Field studies have confirmed that it deters specialist insect herbivores like Christmas beetles (Anoplognathus spp.), indicating a broad-spectrum defense. anu.edu.au This cross-resistance to different types of herbivores suggests that a single chemical trait can provide a more cost-effective defense for the plant. anu.edu.auoup.com The presence of this compound can influence herbivore foraging decisions, which in turn can affect which individual plants are consumed, potentially shaping the spatial distribution of herbivory across a landscape. nih.gov
The concentration of these defensive compounds can vary significantly even within a single plant, with younger leaves often containing higher levels than mature leaves, theoretically offering greater protection to the more vulnerable new growth. nih.gov However, the feeding choices of herbivores are not always straightforward, as they may balance the deterrent effects of this compound with the nutritional content of the leaves, such as nitrogen levels. nih.gov
Coevolutionary Dynamics in Eucalyptus Ecosystems
The presence and variation of this compound in Eucalyptus species are indicative of ongoing coevolutionary dynamics with their herbivores. The strong selective pressure exerted by herbivores has likely driven the evolution of these chemical defenses in eucalypts. oup.com In turn, herbivores have developed strategies to cope with these defenses, leading to a "chemical arms race."
The significant heritability of sideroxylonal concentration in species like Eucalyptus tricarpa suggests a strong potential for these defensive traits to evolve in response to natural selection from herbivores. anu.edu.auoup.com The geographic variation in sideroxylonal levels across different Eucalyptus populations points to localized adaptation, where the defensive chemistry of the trees reflects the specific herbivore pressures in their environment. oup.com This geographic mosaic of chemical defense can influence the distribution and abundance of herbivores, creating landscapes where the quality of habitat for folivores varies significantly. nih.gov
The relationship between Eucalyptus and its marsupial herbivores is a classic example of this coevolution. The ability of some herbivores to tolerate certain levels of sideroxylonals may have evolved in response to the prevalence of these compounds in their food sources. Conversely, the feeding patterns of these herbivores continue to shape the chemical profiles of Eucalyptus populations. nih.govoup.com The fact that this compound is effective against both mammalian and insect herbivores suggests that it may have evolved under pressure from a diverse range of enemies. anu.edu.au
Genetic Architecture of Sideroxylonal Production and Inheritance
The production of this compound is a genetically controlled trait with significant heritability. anu.edu.auoup.com The term "genetic architecture" refers to the underlying genetic basis of a particular trait, including the number of genes involved and their effects. wikipedia.org
Studies on Eucalyptus tricarpa have revealed a high narrow-sense heritability for sideroxylonal concentration, estimated to be around 0.60. anu.edu.au This indicates that a substantial portion of the variation in sideroxylonal levels within a population is due to genetic factors that can be passed down to offspring. anu.edu.auanu.edu.au This high heritability is crucial for the evolutionary response of the plant to herbivore pressure. anu.edu.au
Research has also identified quantitative trait loci (QTLs), which are sections of DNA that are closely linked to the genes responsible for a particular trait. nih.gov In Eucalyptus globulus, a specific QTL has been located for sideroxylonal. nih.gov Notably, this QTL was found to be consistent across different Eucalyptus species and at different life stages of the plant, suggesting a conserved genetic mechanism for sideroxylonal production. nih.govresearchgate.net The identification of such QTLs is a significant step towards understanding the specific genes involved in the biosynthesis of these defensive compounds. nih.gov
Furthermore, there is evidence to suggest that the production of sideroxylonal may be influenced by major gene effects, which could explain the significant differences in genetic variance observed among different populations. oup.comnih.gov Some populations of Eucalyptus tricarpa exhibit considerable genetic variation in sideroxylonal levels, while others show very little, which may constrain their ability to adapt to changing herbivore pressures. oup.com
Data sourced from a genetic progeny trial of Eucalyptus tricarpa. anu.edu.au
Environmental Factors Influencing Sideroxylonal Levels in Planta
While the production of this compound is strongly governed by genetics, environmental factors can also significantly influence its concentration in plant tissues. oup.comnih.gov The interaction between a plant's genotype and its environment (G x E interaction) can lead to different levels of chemical defense. nih.gov
Studies have shown that environmental conditions such as temperature can affect sideroxylonal concentrations. oup.comnih.gov For instance, in Eucalyptus microcorys, higher levels of sideroxylonals have been associated with cooler winter temperatures. oup.comnih.gov In Eucalyptus tricarpa, a significant G x E interaction at the population level was found to be related to the temperature range and seasonality of the source populations. oup.comnih.gov
The life stage, or ontogeny, of the plant also plays a role. researchgate.net Younger, more vulnerable foliage often has higher concentrations of defensive compounds like sideroxylonal compared to mature foliage. nih.govresearchgate.net However, the genetic control over sideroxylonal levels appears to be relatively stable across different life stages. researchgate.net
It is important to note that while environmental factors can cause fluctuations in sideroxylonal levels, the genetic basis for its production remains a primary driver of the observed variation. plos.orgplos.org The stability of genetic differences in sideroxylonal expression across different environments suggests that a plant's genotype is a robust predictor of its defensive chemistry. plos.org
Table: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sideroxylonal A |
| Sideroxylonals (total) |
| Formylated phloroglucinol compounds (FPCs) |
| Macrocarpals |
| Grandinal |
| Euglobal |
| Eucalyptin |
| Jensenal |
| Eucalyptone |
| Macrocarpal A |
| Macrocarpal B |
| Macrocarpal G |
| Macrocarpal I |
| Macrocarpal J |
| 1,8-cineole |
| Gallic acid |
| Digoxin |
| Peramine |
| 6-HCH |
| Phenol glycosides |
| Cardenolides |
| Glucosinolates |
| Diosgenin |
| Flavonoids |
| Tannins |
| Terpenes |
Future Research Directions and Translational Perspectives
Elucidation of Complete Biosynthetic Pathways of Sideroxylonal C
A complete, experimentally validated biosynthetic pathway for this compound remains to be elucidated. However, a general framework can be proposed based on the known origins of its constituent parts and pathways suggested for other FPCs. nih.govfrontiersin.org The biosynthesis is understood to originate from two primary metabolic routes: the acetate (B1210297) pathway, which produces the phloroglucinol (B13840) rings, and the mevalonate (B85504) pathway, which generates the terpene-derived moieties. researchtrends.net
This compound is a dimeric acylphloroglucinol, suggesting its formation involves the coupling of two monomeric FPC units. nih.govsemanticscholar.orgfrontiersin.org The simplest FPCs, like jensenone, are believed to be the foundational units for more complex dimers such as sideroxylonals. nih.govfrontiersin.org It has been proposed that the biosynthesis of dimeric phloroglucinols with a 2-phenylchromane skeleton, like this compound, occurs via a biomimetic cycloaddition of an o-quinone methide intermediate and an isopentenyl intermediate. nih.govsci-hub.secapes.gov.br While several biosynthetic pathways for various FPCs have been put forward, formal experimental studies to confirm the specific enzymes and genetic regulation are still lacking. nih.govfrontiersin.org
Recent advancements in analytical techniques have provided crucial insights into the localization of these compounds. Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) has revealed that FPCs, including sideroxylonals, are concentrated within subdermal secretory glands in the leaves, stems, and flower buds of Eucalyptus species. frontiersin.orgnih.gov This localization provides a critical clue for future research, suggesting that the biosynthetic machinery for this compound is likely contained within these specialized structures, guiding efforts in transcriptomics and proteomics to identify the specific genes and enzymes involved. frontiersin.org
Development of Efficient and Scalable Synthetic Strategies
The chemical synthesis of sideroxylonals is recognized as a challenging, costly, and often inefficient process. nih.govanu.edu.au This difficulty stems from the molecule's complex architecture, which includes a dimeric structure and multiple stereocenters. To date, a complete total synthesis of this compound itself has not been prominently reported, but significant progress has been made with its isomers, offering a blueprint for future synthetic endeavors.
The first total synthesis of sideroxylonal B was achieved through a biomimetic approach. capes.gov.branu.edu.au This strategy hinges on a key cycloaddition reaction between an o-quinone methide and an isopentenyl intermediate, which are generated simultaneously to mimic the proposed natural biosynthetic pathway. capes.gov.br Such biomimetic syntheses, which often involve generating key intermediates that undergo cycloaddition reactions, are a promising strategy for constructing the complex cores of phloroglucinol dimers and trimers. nih.govsci-hub.senih.govacs.org
Despite these advances, the yields from such multi-step syntheses can be low, making it difficult to produce large quantities of the compound for extensive biological testing. chemistryviews.org The high cost and difficulty of chemical synthesis mean that the few available analytical standards are typically obtained through the laborious isolation and purification from kilograms of Eucalyptus leaves. nih.gov Future research must focus on developing more efficient and scalable synthetic routes. This could involve exploring novel catalytic methods, refining biomimetic strategies to improve yields, or developing chemoenzymatic approaches that combine the precision of biological catalysts with the flexibility of chemical reactions.
Identification of Additional Biological Targets and Underlying Mechanisms
Furthermore, a critical function of FPCs, including sideroxylonals, is their antifeedant activity. anu.edu.aunih.gov The underlying mechanism is believed to involve the high reactivity of the compound's multiple aldehyde groups. anu.edu.auresearchgate.net It is proposed that these aldehydes readily form Schiff base adducts by binding to the amine groups of critical molecules, such as amino acids and proteins, within the herbivore's gastrointestinal tract. anu.edu.au This binding could lead to a loss of metabolic function, inducing a toxic reaction that may involve mediators like serotonin, causing nausea and anorexia, thereby conditioning a powerful food aversion in the herbivore. anu.edu.aunih.govresearchgate.net
Exploration of Ecological Roles in Broader Biotic Interactions
The primary ecological function of this compound and related FPCs is as a potent chemical defense against herbivory. frontiersin.orgresearchgate.net These compounds are effective deterrents for a range of herbivores, including marsupials like koalas and possums, as well as various insect species. anu.edu.auwikipedia.orgoup.comanu.edu.au The concentration of sideroxylonals in Eucalyptus foliage is a key factor determining leaf choice and food intake for these animals. wikipedia.org
A significant feature of FPC distribution is the high degree of variation in their concentration, both between and within Eucalyptus species. anu.edu.auanu.edu.au For instance, sideroxylonal levels can range from undetectable to over 5% of the leaf's dry weight in different trees of the same species. anu.edu.au This intraspecific variation creates a chemical mosaic or "patchiness" across the landscape, directly influencing the foraging behavior and distribution of herbivores. anu.edu.aujcu.edu.au Trees with lower concentrations of sideroxylonals are preferentially consumed, indicating strong selective pressure exerted by these compounds. jcu.edu.au
The role of sideroxylonals also extends to the plant's response to physical stress. Studies have shown that mechanical wounding of Eucalyptus leaves can lead to a significant increase in the concentration of sideroxylonals, suggesting they play a direct role in induced defense against physical damage from herbivores or other environmental factors. semanticscholar.org This contrasts with the response to other stresses like ozone, which did not significantly alter sideroxylonal levels, pointing to a specialized function in the plant's defense arsenal (B13267). semanticscholar.org
Advancements in Analytical Characterization of FPC Metabolomes
The study of FPCs like this compound has been historically challenging due to their complex structures and the intricate mixture in which they occur in plant extracts. nih.govfrontiersin.org Early analytical methods relied on techniques like semi-quantitative NMR and HPLC with UV detection at a characteristic wavelength of 275 nm. nih.govanu.edu.au While foundational, these methods could be laborious and required significant amounts of sample material. anu.edu.au
Significant progress has been made with the adoption of more sophisticated analytical platforms. The development of rapid extraction methods using sonication has replaced slower, more tedious protocols. anu.edu.au The most significant leap has been the application of Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), particularly with high-resolution systems like Quadrupole Time-of-Flight (Q-TOF). nih.govfrontiersin.orgnih.gov This technology offers high sensitivity and specificity, allowing for the reliable identification and quantification of multiple FPCs from very small amounts of plant tissue. nih.govfrontiersin.org The detailed fragmentation patterns generated by MS/MS are invaluable for distinguishing between structurally similar isomers. nih.govfrontiersin.org
A revolutionary advancement in the field is the use of mass spectrometry imaging (MSI), especially matrix-assisted laser desorption/ionization (MALDI)-MSI. frontiersin.orgnih.gov This technique allows for the in-situ visualization of FPC distribution within plant tissues. frontiersin.orgrsc.org Studies using MALDI-MSI have successfully mapped the location of sideroxylonals and other FPCs to the secretory cavities in Eucalyptus leaves and stems, providing crucial information for understanding their storage, transport, and role in plant-environment interactions. frontiersin.orgnih.govresearchgate.net Quantitative MALDI imaging is also an emerging field with the potential to measure compound concentrations directly on tissue sections. nih.gov
Pre-clinical Investigation of this compound and Analogs for Biotechnological Applications
In addition to its potential in human health, sideroxylonals have demonstrated other significant biotechnological applications. They are among the most potent natural antifouling agents discovered. anu.edu.au This activity could be harnessed to develop environmentally friendly coatings for marine vessels and structures to prevent the accumulation of organisms like barnacles and mussels, which is a major issue for the shipping industry.
The antibacterial properties of sideroxylonals against Gram-positive pathogens also warrant further preclinical investigation. researchtrends.netanu.edu.au With the rising threat of antibiotic resistance, natural products like this compound offer a source of novel chemical scaffolds for the development of new antimicrobial drugs. Future research should focus on a full preclinical assessment to characterize its therapeutic potential, including efficacy in animal models of infection and initial toxicological profiling.
Q & A
Q. How is sideroxylonal C quantified in plant tissues, and what methodological considerations are critical for accuracy?
this compound is quantified using high-pressure liquid chromatography (HPLC) with diode array UV detection (280 nm) and electrospray mass spectrometry for validation. Calibration requires pure standards (e.g., sideroxylonal A and C), with retention time and UV spectra comparison. Baseline separation from structurally similar compounds (e.g., sideroxylonal A) is challenging due to overlapping peaks, necessitating tandem MS for confirmation. Method validation includes reproducibility tests across extraction replicates and spike-recovery experiments .
Q. What environmental factors influence foliar this compound concentrations in Eucalyptus species?
Temperature range, seasonality, and foliar nitrogen (N) levels are key drivers. Cold environments correlate with higher this compound, aligning with growth-differentiation balance hypotheses. Low foliar N induces increased production, consistent with carbon/nutrient balance theory. Experimental designs should control for site-specific variables (e.g., soil nutrients, climatic gradients) using replicated common-garden trials to isolate genetic vs. environmental effects .
Q. How does this compound function as a defense compound against marsupial herbivores?
Bioassays with herbivores (e.g., common ringtail possums) under no-choice protocols demonstrate dose-dependent feeding inhibition. Near-infrared spectroscopy (NIRS) calibrations link foliar this compound concentrations to dry matter intake rates. Field studies reveal habitat patchiness at scales relevant to herbivore foraging, validated by correlating NIRS-predicted intakes with spatial chemical variation .
Advanced Research Questions
Q. How can researchers assess genotype × environment (G×E) interactions in this compound variation across populations?
Replicated provenance/progeny trials are essential. Use mixed-effects models to partition variance components (genetic, environmental, G×E). For example, in Eucalyptus tricarpa, population-level differences in plasticity were linked to source habitat temperature seasonality. Fain’s test can detect major gene effects, while regression of family variance on family mean identifies genetic architecture shifts .
Q. What experimental designs are optimal for analyzing spatial genetic and phenotypic autocorrelation of this compound?
Fine-scale spatial autocorrelation studies require grid-based foliar sampling paired with microsatellite genotyping. Two-dimensional local autocorrelation heuristics can map genetic-phenotypic congruence. For example, in E. melliodora, sideroxylonal’s spatial patterns differed from intake models incorporating multiple chemical traits, highlighting associational herbivore effects .
Q. How can contradictions in population-level genetic variance for this compound be resolved?
Contradictions arise from divergent genetic architectures (e.g., major gene vs. polygenic control). Apply covariance structure modeling to test variance homogeneity across populations. Populations with low variance may lack adaptive potential, necessitating comparative QTL mapping (e.g., collocated QTL in E. globulus and E. nitens) to identify evolutionarily stable loci .
Q. What approaches are used for QTL mapping of this compound in Eucalyptus?
Use outcrossed pedigrees (e.g., F2 hybrids) and clonally replicated progenies. Juvenile and adult foliage samples are analyzed to test ontogenetic stability. In E. globulus, a major QTL for sideroxylonal A/C co-located with total sideroxylonal QTL in E. nitens, suggesting conserved genetic regulation .
Q. What methodological challenges arise when isolating this compound from co-occurring formylated phloroglucinols (FPCs)?
Co-elution of sideroxylonal A and C in HPLC requires advanced separation techniques (e.g., UPLC with sub-2µm particles) or derivatization. Quantification via MS/MS (e.g., MRM transitions) improves specificity. Cross-validation with synthetic standards and spectral libraries is critical for avoiding misannotation .
Q. Which statistical models are suitable for analyzing spatial distribution patterns of this compound?
Moran’s I or Mantel tests assess spatial autocorrelation. Generalized additive models (GAMs) can model non-linear environmental gradients. In E. melliodora, fine-scale genetic patches (<50 m) were linked to restricted gene flow, requiring spatially explicit models to disentangle selection pressures .
Q. How can researchers replicate this compound studies across ontogenetic stages or species?
Cross-species validation requires phylogenetic control (e.g., comparative studies in Eucalyptus subgenera). For ontogenetic comparisons, sample leaves of equivalent developmental stages (e.g., juvenile vs. mature). In E. globulus, QTL stability across stages supports conserved biosynthetic pathways .
Methodological Notes
- Analytical Rigor : Always include internal standards (e.g., deuterated analogs) during HPLC/MS to correct for matrix effects .
- Field Sampling : Stratify sampling by microhabitat and herbivore presence to capture ecological interactions .
- Data Interpretation : Use mixed modeling to account for hierarchical variance (e.g., tree-to-tree vs. population-level effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
